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  • Product: Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
  • CAS: 1359702-90-1

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling and ADME Optimization of the Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate Scaffold

A Technical Whitepaper for Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, the azaindole (pyrrolopyridine) heterocycle has emerged as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, the azaindole (pyrrolopyridine) heterocycle has emerged as a highly privileged scaffold due to its unique hydrogen-bonding capabilities and favorable physicochemical profile. Specifically, methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 1359702-90-1) represents a critical structural precursor and pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic pharmacokinetic system. The 4-hydroxy and 5-carboxylate motifs are geometrically primed to form a bidentate chelation complex with the active site iron (Fe²⁺) of PHD enzymes. However, the free 5-carboxylic acid—while pharmacodynamically essential—suffers from poor membrane permeability. The installation of a methyl ester transforms this scaffold into a highly permeable prodrug. This whitepaper details the predictive Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this scaffold, the causality behind its biotransformation, and the self-validating experimental protocols required to evaluate it.

Predictive Physicochemical and ADME Parameters

Before initiating in vitro or in vivo studies, it is crucial to establish the theoretical pharmacokinetic boundaries of the scaffold. The methyl ester acts as a lipophilic mask, shifting the molecule into an optimal space for passive transcellular absorption.

Below is a synthesized table of the predictive quantitative data that dictates our experimental approach:

Pharmacokinetic / ADME ParameterPredictive Value / RangeMechanistic Implication & Causality
Molecular Weight (MW) 192.17 g/mol Highly compliant with Lipinski's Rule of 5; ensures rapid dissolution and absorption kinetics.
Calculated LogP (cLogP) 1.2 – 1.5Optimal lipophilicity for gastrointestinal absorption without excessive non-specific tissue binding.
Topological Polar Surface Area 75.4 ŲIdeal for membrane permeability (< 140 Ų); avoids significant P-glycoprotein (P-gp) efflux liability.
Plasma Protein Binding (PPB) 80% – 85%Moderate binding driven by the azaindole core; ensures a sufficient fraction of unbound drug ( fu​ ) is available for target engagement.
Hepatic Intrinsic Clearance ( CLint​ ) > 60 µL/min/mgHigh clearance expected due to rapid, esterase-mediated bioactivation into the active free acid.
Oral Bioavailability (F%) > 60% (as parent)The methyl ester ensures high initial absorption, though systemic exposure will rapidly shift to the active metabolite.

Visualizing the Pharmacokinetic Mechanism and Workflow

To understand the pharmacokinetic journey of this scaffold, we must map both its biological mechanism of action and the preclinical workflow used to validate it.

Mechanism A Methyl 4-hydroxy-1H-pyrrolo [2,3-c]pyridine-5-carboxylate (Lipophilic Prodrug) B Carboxylesterase (CES1/2) Hepatic & Plasma Cleavage A->B Absorption & Hydrolysis C 4-hydroxy-1H-pyrrolo [2,3-c]pyridine-5-carboxylic acid (Active Chelator) B->C Bioactivation D HIF-Prolyl Hydroxylase (PHD) Active Site Fe2+ C->D Bidentate Chelation E HIF-1α Stabilization & EPO Transcription D->E Pathway De-repression

Diagram 1: Prodrug bioactivation and HIF-PHD inhibition pathway of the azaindole scaffold.

Workflow P1 In Vitro ADME (LogP, PAMPA) P2 Metabolic Stability (HLM, CES Assays) P1->P2 P3 In Vivo PK (Rats) (IV/PO Dosing) P2->P3 P4 LC-MS/MS Bioanalysis P3->P4 P5 NCA PK Modeling (Clearance, AUC) P4->P5

Diagram 2: Sequential preclinical pharmacokinetic and ADME evaluation workflow.

Self-Validating Experimental Protocols

To ensure scientific integrity, pharmacokinetic assays cannot merely generate data; they must prove their own validity through built-in controls. The following protocols are designed to isolate specific ADME variables for the methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate scaffold.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability & Bioactivation Assay

Objective: To differentiate between Cytochrome P450 (CYP)-mediated oxidation of the azaindole core and Carboxylesterase (CES)-mediated hydrolysis of the methyl ester.

  • Step 1: Matrix Preparation. Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Causality: This concentration ensures linear enzyme kinetics without saturating the system or causing non-specific protein binding artifacts.

  • Step 2: Compound Spiking. Add the scaffold (dissolved in DMSO) to the HLM matrix to achieve a final concentration of 1 µM (final DMSO ≤0.1% ). Causality: Operating at 1 µM ensures the reaction remains well below the Michaelis-Menten constant ( Km​ ), allowing for accurate derivation of intrinsic clearance ( CLint​ ).

  • Step 3: Differential Initiation. Split the samples into two cohorts:

    • Cohort A (+NADPH): Initiate with 1 mM NADPH to activate CYP450 enzymes.

    • Cohort B (-NADPH): Initiate with buffer only. Causality: Because esterases do not require NADPH, Cohort B isolates CES-mediated prodrug cleavage from CYP-mediated metabolism.

  • Step 4: Time-Course Sampling & Quenching. Incubate at 37°C. At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The organic solvent instantly precipitates proteins, halting all enzymatic activity.

  • Step 5: System Validation (The Trustworthiness Pillar). Run parallel incubations with Terfenadine (rapid CYP3A4 metabolism) and Propantheline (rapid esterase hydrolysis). If Terfenadine is not depleted in Cohort A, or Propantheline is not depleted in Cohort B, the microsomal batch is functionally compromised and the assay must be rejected.

Protocol 2: In Vivo Pharmacokinetic Evaluation in Sprague-Dawley Rats

Objective: To determine the absolute oral bioavailability (F%) and characterize the systemic exposure (AUC) of both the parent methyl ester and the active free acid metabolite, critical for advancing HIF-PHD inhibitors[1].

  • Step 1: Formulation. Dissolve the compound in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline. Causality: The methyl ester is lipophilic; this co-solvent system ensures complete dissolution, preventing erratic absorption profiles caused by precipitation in the gut lumen or vasculature.

  • Step 2: Dosing Strategy. Administer to fasted male Sprague-Dawley rats via two routes: Intravenous (IV) at 2 mg/kg via the tail vein, and Per Os (PO) at 10 mg/kg via oral gavage. Causality: Dual-route dosing is mathematically required to calculate absolute bioavailability using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

  • Step 3: Serial Blood Sampling. Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 4°C to isolate plasma. Causality: This dense early time-point schedule captures the rapid distribution phase ( α -phase) and the expected fast Tmax​ of the lipophilic ester.

  • Step 4: LC-MS/MS Bioanalysis. Extract plasma via Liquid-Liquid Extraction (LLE) using ethyl acetate. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking both the parent mass ( m/z 193) and the free acid metabolite ( m/z 179).

  • Step 5: System Validation. The analytical run must include a calibration curve with an R2≥0.99 . Quality Control (QC) samples at low, medium, and high concentrations must back-calculate to within ±15% of their nominal values. Failure to meet these criteria invalidates the PK data.

  • Step 6: Parameter Derivation. Utilize Non-Compartmental Analysis (NCA) to derive empirical PK metrics (Clearance, Volume of Distribution at steady state ( Vss​ ), and Half-life ( t1/2​ )).

Conclusion

The methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate scaffold is a masterclass in prodrug design for target-specific interventions. By utilizing a methyl ester to mask the highly polar, iron-chelating carboxylic acid, drug developers can bypass the permeability limitations inherent to HIF-PHD inhibitors. Rigorous application of the self-validating in vitro and in vivo protocols outlined above ensures that the transition from a predictive ADME profile to a validated clinical candidate is both scientifically sound and highly efficient.

References

  • Journal of Drug Delivery and Therapeutics. Structure based drug design of novel PHD3 inhibitors for the treatment of type 2 diabetes mellitus. (Details the 1H-pyrrolo[2,3-c]pyridine scaffold as a potent pharmacophore for PHD inhibition).

  • IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. (Provides foundational literature on the bioactivities and structural properties of pyrrolopyridine/azaindole derivatives).

  • ACS Publications - Journal of Medicinal Chemistry. Synthetic Approaches to the New Drugs Approved During 2020. (Discusses the clinical landscape and structural mechanisms of approved HIF-PHD inhibitors such as Daprodustat and Vadadustat). 1

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Executive Summary Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 1359702-90-1) is a highly functionalized, low-molecular-weight building block belonging to the 6-azaindole class of heterocycles. In contem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 1359702-90-1) is a highly functionalized, low-molecular-weight building block belonging to the 6-azaindole class of heterocycles. In contemporary medicinal chemistry, the 1[1], frequently deployed as a metabolically stable bioisostere for indoles and 7-azaindoles. Its highly specific electronic distribution and hydrogen-bonding capabilities make it exceptionally valuable in the rational design of2[2] and 3[3]. This guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and validated synthetic workflows for integration into high-throughput drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of this molecule lies in the juxtaposition of the 4-hydroxyl group and the 5-carboxylate ester on the 6-azaindole core.

Causality of Design: The spatial proximity of the 4-OH to the 5-carbonyl oxygen enables the formation of a strong intramolecular hydrogen bond. This pseudo-ring formation effectively locks the ester's conformation, reducing the molecule's dynamic polar surface area (dPSA) and enhancing membrane permeability compared to unfunctionalized analogs. Furthermore, the incorporation of the pyridine nitrogen (N6) significantly lowers the overall lipophilicity (LogP) relative to standard indoles. This specific modification 3[3]—critical parameters for achieving oral bioavailability in lead optimization.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
CAS Registry Number 1359702-90-1
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Topological Polar Surface Area (TPSA) ~75.2 Ų
Hydrogen Bond Donors 2 (Pyrrole NH, Hydroxyl OH)
Hydrogen Bond Acceptors 4 (Pyridine N, Hydroxyl O, Ester O x2)
Rotatable Bonds 2

Mechanistic Significance in Drug Discovery

The 6-azaindole core is a proven hinge-binding motif in the development of targeted therapeutics[1]. The pyrrole NH acts as a potent hydrogen-bond donor, while the pyridine N6 serves as a hydrogen-bond acceptor. This dual capacity allows the scaffold to perfectly mimic the hydrogen-bonding network of the adenine ring of ATP within the kinase hinge region, typically interacting with the backbone amides of cysteine or methionine residues[2].

Recent applications of the pyrrolo[2,3-c]pyridine scaffold include the development of highly selective2[2] and 4[4]. The presence of the 5-carboxylate in this specific building block provides an ideal synthetic vector for extending the molecule into the solvent-exposed region or the DFG-out allosteric pocket of kinases via subsequent amide coupling.

G A 6-Azaindole Core (Hinge Binder) B Pyrrole NH (H-Bond Donor) A->B C Pyridine N6 (H-Bond Acceptor) A->C D Kinase Hinge Region (e.g., Cys/Met Backbone) B->D Donates H C->D Accepts H E Downstream Inhibition (e.g., AAK1 / JAK3) D->E Blocks ATP

Fig 1: Logical binding model of 6-azaindole scaffolds within kinase ATP-binding pockets.

Synthetic Methodology & Workflow

As a highly functionalized intermediate, selective derivatization of Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate requires careful orchestration of protecting group chemistry. The primary synthetic challenge is the competitive nucleophilicity between the 4-hydroxyl group (pKa ~9-10) and the pyrrole N1 (pKa ~16).

Causality of Protocol Design: Direct alkylation under standard basic conditions (e.g., NaH, alkyl halide) will predominantly result in O-alkylation or a complex mixture of O- and N-alkylated products due to the higher acidity of the phenol-like 4-OH. Therefore, a self-validating protocol must employ orthogonal protection. The workflow below details the selective O-silylation, followed by N1-alkylation, and subsequent ester saponification to yield a versatile N-alkylated 4-hydroxy-6-azaindole-5-carboxylic acid.

Workflow S1 Starting Material (CAS 1359702-90-1) S2 Step 1: Selective O-Protection (TBS-Cl, Imidazole, DCM) S1->S2 Blocks 4-OH S3 Step 2: N1-Alkylation (Cs2CO3, R-X, DMF) S2->S3 Directs to N1 S4 Step 3: Saponification & Deprotection (LiOH, TBAF) S3->S4 Yields Free Acid S5 Final Target Library (Functionalized Scaffold) S4->S5 Ready for Amidation

Fig 2: Step-by-step synthetic workflow for functionalizing the pyrrolo[2,3-c]pyridine core.

Step-by-Step Experimental Protocol

Step 1: Selective O-Protection (TBS Ether Formation)

  • Dissolve Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Add imidazole (2.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) dissolved in DCM.

  • Rationale: Imidazole acts as both a base and a nucleophilic catalyst. The bulky TBS group selectively reacts with the sterically accessible and more acidic 4-OH, leaving the pyrrole N1 intact.

  • Stir for 2 hours at room temperature, quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography.

Step 2: N1-Alkylation

  • Dissolve the O-protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add cesium carbonate (Cs₂CO₃, 2.0 eq) and the desired alkyl/aryl halide (1.2 eq).

  • Rationale: Cs₂CO₃ provides a mild basic environment sufficient to deprotonate the pyrrole NH without cleaving the TBS ether or hydrolyzing the methyl ester.

  • Heat to 60 °C for 4-6 hours. Monitor complete conversion via LC-MS.

Step 3: Saponification and Deprotection

  • Dissolve the N-alkylated intermediate in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 12 hours.

  • Rationale: This step hydrolyzes the 5-methyl ester to the carboxylic acid. To achieve global deprotection (removal of the TBS group), treat the resulting mixture with Tetra-n-butylammonium fluoride (TBAF, 1.5 eq) in THF for 2 hours.

  • Acidify to pH 4 with 1M HCl to precipitate the final N-alkylated 4-hydroxy-6-azaindole-5-carboxylic acid, which is now primed for downstream amide coupling.

Analytical Validation Protocol

To ensure the integrity of the synthesized compounds and validate the regioselectivity of the reactions, a rigorous analytical framework is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize a high-resolution ESI-TOF system.

    • Causality: The 6-azaindole core ionizes exceptionally well in positive mode (ESI+) due to the basicity of the pyridine N6. Utilizing a mobile phase gradient of 5-95% Acetonitrile in Water with 0.1% Formic Acid ensures sharp peak shapes by keeping the pyridine nitrogen strictly protonated during column elution.

  • NMR Spectroscopy: ¹H and ¹³C NMR must be conducted in DMSO-d₆.

    • Causality: DMSO-d₆ effectively disrupts intermolecular hydrogen bonding. This allows for the clear observation of the highly deshielded pyrrole NH proton (typically appearing as a broad singlet around 11.5–12.5 ppm) and the 4-OH proton in the starting material. The disappearance of the NH signal and the retention of the O-silyl/OH signals confirm the precise regiochemistry of the N1-alkylation step.

References

  • Ambeed.
  • Voloshchuk, V. V., et al. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2024.
  • Verdonck, S., et al. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue.
  • "GPR103 Antagonists Demonstrating Anorexigenic Activity in Vivo: Design and Development of Pyrrolo[2,3-c]pyridines That Mimic the C-Terminal Arg-Phe Motif of QRFP26.
  • "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600).

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis Protocol for Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 1359702-90-1) Introduction & Strategic Rationale Pyrrolo[2,3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 1359702-90-1)

Introduction & Strategic Rationale

Pyrrolo[2,3-c]pyridines (commonly referred to as 6-azaindoles) are highly privileged pharmacophores in modern drug discovery. They exhibit exceptional versatility as bioisosteres for indoles and are frequently utilized in the development of kinase inhibitors, antiproliferative agents, and epigenetic modulators such as LSD1 inhibitors [1].

Despite their immense utility, the de novo construction of the 6-azaindole core—particularly with dense functionalization such as a C4-hydroxyl and C5-carboxylate—presents significant synthetic challenges. Traditional Fischer-type or Madelung cyclizations often require harsh conditions that are incompatible with sensitive functional groups [2].

To overcome this, we detail a robust, self-validating five-step synthesis pathway. This protocol leverages a highly regioselective Dieckmann cyclization of a functionalized pyrrole intermediate, followed by spontaneous aromatization [3].

Mechanistic Causality
  • Protection Strategy: The pyrrole nitrogen is protected with a SEM group to prevent competing N-alkylation and to ensure stability against the strong bases used during cyclization.

  • Precursor Assembly: Alkylation with methyl N-tosylglycinate installs the necessary ester for the Dieckmann cyclization. The tosyl (Ts) group serves a dual purpose: it acidifies the adjacent methylene protons for deprotonation and acts as an excellent leaving group.

  • Aromatization: Treatment with LiHMDS triggers the Dieckmann cyclization. The resulting β -keto ester intermediate spontaneously eliminates toluenesulfinic acid (TsH), driving the irreversible aromatization to the highly stable 6-azaindole core.

Pathway Visualization

SynthesisPathway SM Methyl 2-methyl-1H-pyrrole-3-carboxylate (Starting Material) Step1 Step 1: N-Protection (SEM-Cl, NaH) Yield: ~92% SM->Step1 Int1 Methyl 2-methyl-1-(SEM)-1H-pyrrole-3-carboxylate Step1->Int1 Step2 Step 2: Radical Bromination (NBS, AIBN) Yield: ~85% Int1->Step2 Int2 Methyl 2-(bromomethyl)-1-(SEM)-1H-pyrrole-3-carboxylate Step2->Int2 Step3 Step 3: N-Alkylation (Ts-Gly-OMe, K2CO3) Yield: ~88% Int2->Step3 Int3 Dieckmann Precursor (N-Tosylglycine derivative) Step3->Int3 Step4 Step 4: Dieckmann Cyclization & Aromatization (LiHMDS, THF) Yield: ~75% Int3->Step4 Int4 Methyl 4-hydroxy-1-(SEM)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate Step4->Int4 Step5 Step 5: Global Deprotection (TBAF) Yield: ~90% Int4->Step5 Target Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (Final Target) Step5->Target

Fig 1. Five-step synthesis of methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Quantitative Data & Yield Analysis

To ensure a self-validating protocol, In-Process Controls (IPCs) via LC-MS are integrated. The theoretical mass transitions must be confirmed before proceeding to the next step.

StepReaction NameReagents & ConditionsYieldIPC Target Mass ([M+H]⁺)Key Purification Method
1 N-ProtectionSEM-Cl, NaH, DMF, 0 °C to RT, 4h92%m/z 270.1Silica Gel (Hexane/EtOAc)
2 Radical BrominationNBS, AIBN, PhCF₃, 80 °C, 6h85%m/z 348.0, 350.0Filtration & Flash Plug
3 N-AlkylationTs-Gly-OMe, K₂CO₃, DMF, 60 °C, 12h88%m/z 511.2Silica Gel (Hexane/EtOAc)
4 Dieckmann CyclizationLiHMDS, THF, -78 °C to RT, 16h75%m/z 323.1Silica Gel (DCM/MeOH)
5 Global DeprotectionTBAF, Ethylenediamine, THF, 70 °C90%m/z 193.1Prep-HPLC (C18, MeCN/H₂O)

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-3-carboxylate
  • Preparation: Charge a flame-dried round-bottom flask with methyl 2-methyl-1H-pyrrole-3-carboxylate (1.0 eq) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under an argon atmosphere.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Warm the reaction to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with water and brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexane/EtOAc 4:1) to afford the product as a colorless oil.

Step 2: Synthesis of Methyl 2-(bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-3-carboxylate
  • Preparation: Dissolve the SEM-protected pyrrole (1.0 eq) in anhydrous trifluorotoluene (PhCF₃, 0.15 M). Note: PhCF₃ is used as a less toxic, environmentally friendly alternative to CCl₄ for radical reactions.

  • Initiation: Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reaction: Heat the mixture to 80 °C for 6 hours under an argon atmosphere.

  • Workup: Cool to room temperature. Filter off the insoluble succinimide byproduct and concentrate the filtrate under reduced pressure.

  • Handling: The benzylic bromide is highly reactive. Pass through a short silica plug and use immediately in the next step to prevent degradation.

Step 3: Synthesis of Methyl 2-(((2-methoxy-2-oxoethyl)(tosyl)amino)methyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-3-carboxylate
  • Preparation: Dissolve the crude bromomethyl pyrrole (1.0 eq) in anhydrous DMF (0.2 M).

  • Substitution: Add methyl N-tosylglycinate (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Stir the suspension at 60 °C for 12 hours.

  • Workup: Dilute the mixture with water and extract with EtOAc (3x). Wash the organic layer extensively with water (5x) and brine to ensure complete removal of DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc 2:1) to isolate the Dieckmann precursor.

Step 4: Synthesis of Methyl 4-hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
  • Preparation: Dissolve the Dieckmann precursor (1.0 eq) in anhydrous THF (0.05 M) and cool to -78 °C.

  • Cyclization: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.5 eq). Causality: The excess base is required to achieve complete deprotonation of the active methylene and to neutralize the eliminated toluenesulfinic acid.

  • Aromatization: Stir at -78 °C for 2 hours, then slowly warm the reaction to room temperature and stir for an additional 14 hours to allow for complete elimination and aromatization.

  • Workup: Quench with 1M HCl, adjusting the pH to 4-5 to ensure complete enolization to the 4-hydroxy tautomer. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (DCM/MeOH 20:1).

Step 5: Synthesis of Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
  • Preparation: Dissolve the SEM-protected azaindole (1.0 eq) in anhydrous THF (0.1 M).

  • Deprotection: Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq) and ethylenediamine (3.0 eq). Causality: Ethylenediamine acts as a scavenger for the formaldehyde generated during SEM cleavage, preventing unwanted electrophilic aromatic substitution on the azaindole core.

  • Reaction: Heat the mixture to 70 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc.

  • Final Purification: Purify the crude product via preparative reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to achieve >99% purity of the final target compound.

References

  • Title: Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors Source: ACS Medicinal Chemistry Letters (2023) URL:[Link][1]

  • Title: Product Class 22: Azaindoles and Their Derivatives Source: Science of Synthesis (Thieme) URL:[Link][3]

  • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry (2024) URL:[Link][2]

Sources

Application

Protocol for dissolving methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in DMSO for cell assays

Application Note: Optimized Protocol for the Solvation of Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in DMSO for In Vitro Cell Assays Introduction & Pharmacological Context Methyl 4-hydroxy-1H-pyrrolo[2,3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocol for the Solvation of Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in DMSO for In Vitro Cell Assays

Introduction & Pharmacological Context

Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 1359702-90-1) is a highly versatile heterocyclic building block belonging to the 6-azaindole class. In medicinal chemistry, pyrrolo[2,3-c]pyridines are recognized as "privileged scaffolds" due to their planar aromatic structure and hydrogen-bonding capabilities. They are frequently utilized in the rational design of potent kinase inhibitors (such as AAK1 and LATS inhibitors) and G-protein-coupled receptor (GPCR) antagonists[1][2][3].

Because of their lipophilic nature and stable crystalline lattice, these compounds often exhibit poor solubility in purely aqueous media. Therefore, preparing a highly stable, completely dissolved master stock in Dimethyl Sulfoxide (DMSO) is a critical prerequisite for reliable in vitro cell culture assays[4][5].

Pathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates Target Target Kinase (e.g., AAK1 / LATS) Receptor->Target Phosphorylates Response Cellular Response (Proliferation/Apoptosis) Target->Response Mediates Inhibitor 6-Azaindole Derivative (Inhibitor) Inhibitor->Target Blocks ATP Pocket

Fig 1. Mechanism of 6-azaindole derivatives acting as kinase inhibitors in cell signaling.

Physicochemical Properties & Solvation Kinetics

Designing a robust solvation protocol requires a precise understanding of the compound's physical properties. The table below summarizes the quantitative data necessary for accurate molarity calculations and safe cellular dosing.

Table 1: Quantitative Solvation Parameters

ParameterValuePharmacological / Experimental Relevance
Compound Name Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate6-Azaindole precursor for target-directed screening
CAS Number 1359702-90-1Unique chemical identifier
Molecular Weight 192.17 g/mol Required for precise molarity calculations
Mass for 1 mL of 10 mM Stock 1.92 mgStandard master stock concentration
Mass for 1 mL of 50 mM Stock 9.61 mgHigh-concentration stock for low-volume dosing
Max in-assay DMSO (v/v) ≤ 0.1% – 0.5%Prevents solvent-induced cytotoxicity[4][6]

Causality in Solvent Selection: Anhydrous, cell-culture grade DMSO (≥99.9% purity) is strictly mandated. DMSO is highly hygroscopic; exposure to atmospheric moisture rapidly degrades its solvating power for lipophilic heterocycles. If water is absorbed into the DMSO stock, the azaindole core will prematurely precipitate, leading to inaccurate dosing and irreproducible assay readouts[4][7].

Protocol: Preparation of Master DMSO Stock Solution

This section details the step-by-step methodology for creating a 10 mM master stock.

Workflow Step1 Equilibrate Reagents to RT (Prevents Condensation) Step2 Weigh Compound (Analytical Balance) Step1->Step2 Step3 Add Anhydrous DMSO (Target: 10 mM - 50 mM) Step2->Step3 Step4 Vortex & Sonicate (Ensure Complete Dissolution) Step3->Step4 Step5 QC Check (Visual & Microscopic Clarity) Step4->Step5 Step6 Aliquot & Store at -20°C (Minimize Freeze-Thaw) Step5->Step6

Fig 2. Step-by-step workflow for preparing and validating anhydrous DMSO stock solutions.

Step-by-Step Methodology:

  • Equilibration (Critical Step): Remove the vial of the compound and the anhydrous DMSO from cold storage. Allow them to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment and drastically reducing solubility[4].

  • Weighing: In a biological safety cabinet, carefully weigh exactly 1.92 mg of the compound using a calibrated analytical balance. Transfer to a sterile, solvent-resistant microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to the tube to achieve a 10 mM concentration.

  • Agitation & Sonication: Tightly cap the tube and vortex vigorously for 60 seconds. If the solution is not completely clear, place the tube in a room-temperature ultrasonic water bath for 5–10 minutes[4].

    • Causality: Sonication provides the kinetic energy required to disrupt the crystalline lattice of the azaindole, ensuring complete solvation at the molecular level rather than mere suspension.

  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots in sterile cryogenic vials.

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[7].

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Repeated temperature fluctuations cause compound degradation and irreversible precipitation[4][7].

Protocol: Preparation of Working Solutions for Cell Assays

Introducing a highly concentrated DMSO stock directly into an aqueous cell culture medium can cause "solvent shock," leading to rapid micro-precipitation of the compound.

Step-by-Step Methodology:

  • Thawing: Thaw a single aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Pre-Dilution: Instead of adding the stock directly to the final culture volume, perform an intermediate dilution. Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock.

  • Aqueous Integration: Add the intermediate stock dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium.

    • Causality: Dropwise addition into a large, moving volume of warm medium prevents localized high concentrations of the lipophilic compound, mitigating the risk of rapid nucleation and precipitation[6][7].

  • Final Concentration Limit: Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% to 0.5% (v/v)[4][6].

    • Causality: DMSO concentrations above 0.5% are widely documented to induce cytotoxicity, alter cell morphology, and confound assay readouts by triggering off-target cellular stress responses[6][7].

Trustworthiness & Quality Control: The Self-Validating System

To guarantee scientific integrity, this protocol must operate as a self-validating system. Do not assume the compound is dissolved simply because the liquid appears clear to the naked eye.

  • Visual Inspection (Tyndall Effect): Shine a laser pointer through the master stock tube in a dark room. If the beam path is visible (light scattering), micro-particulates are still present, indicating incomplete dissolution. Further sonication is required.

  • Microscopic Validation: After preparing the final working solution in the culture medium, place a 100 µL drop on a glass slide and inspect under a phase-contrast microscope at 20X or 40X magnification. The absence of refractile crystals or amorphous aggregates validates the success of the solvation protocol.

  • Vehicle Control Baseline: Always run a parallel vehicle control containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound. This validates that any observed cellular phenotype is driven by the 6-azaindole derivative and not solvent toxicity[7].

References

  • Journal of Organic and Pharmaceutical Chemistry. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." ResearchGate, 2024. URL: [Link]

  • National Institutes of Health. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." PMC, 2025. URL: [Link]

  • National Institutes of Health. "Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine." PMC, 2024. URL: [Link]

  • ResearchGate Community. "How to prepare 0.01M dexamethasone stock solution in DMSO?" ResearchGate Q&A, 2023. URL: [Link]

Sources

Method

In vivo dosing protocols for methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Application Note: In Vivo Pharmacodynamic Profiling of Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate Executive Summary Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a highly specialized 6-azaindo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Pharmacodynamic Profiling of Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Executive Summary

Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a highly specialized 6-azaindole heterocyclic building block. While the pyrrolo[2,3-c]pyridine scaffold is versatile—appearing in applications ranging from[1] to kinase inhibitors—the specific juxtaposition of the 4-hydroxy and 5-carboxylate groups transforms this molecule into a potent bioisostere for 2-oxoglutarate (2-OG). This structural motif is the hallmark of.

This application note details the in vivo dosing protocols, formulation strategies, and self-validating pharmacodynamic (PD) workflows required to evaluate this compound as a preclinical HIF-PHD inhibitor probe for the treatment of renal anemia and ischemic disorders.

Mechanistic Rationale & Target Biology

To design an effective in vivo protocol, one must first understand the causality of the molecule's target engagement.

In the active site of Prolyl Hydroxylase Domain (PHD) enzymes, a catalytic Fe(II) ion is normally coordinated by the endogenous co-substrate 2-oxoglutarate. The 4-hydroxy and 5-carboxylate groups of our probe act as a highly specific bidentate chelator, competitively binding the Fe(II) ion and displacing 2-OG. The planar pyrrolo[2,3-c]pyridine core provides optimal π -stacking interactions with active-site tyrosine residues.

By blocking PHD activity, the enzyme fails to hydroxylate the proline residues on the Hypoxia-Inducible Factor alpha (HIF-1 α ) subunit. Consequently, HIF-1 α escapes von Hippel-Lindau (VHL)-mediated degradation, translocates to the nucleus, and drives the transcription of erythropoietin (EPO).

MOA A Methyl 4-hydroxy-1H-pyrrolo [2,3-c]pyridine-5-carboxylate B HIF-PHD Enzyme (Fe2+ Active Site) A->B Bidentate Chelation (Displaces 2-OG) C Inhibition of Prolyl Hydroxylation B->C Blocks Activity D HIF-1α Stabilization & Nuclear Translocation C->D Prevents Degradation E EPO Gene Transcription D->E Binds HRE

Figure 1: Mechanism of Action for 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Physicochemical Properties & Formulation Strategy

A critical failure point in preclinical dosing is improper vehicle selection. The methyl ester reduces the polarity of the molecule compared to a free carboxylic acid, but the 4-hydroxy group and the pyrrolopyridine nitrogens form strong intermolecular hydrogen bonds. This leads to high crystal lattice energy and poor spontaneous aqueous solubility.

Table 1: Physicochemical Profile and Formulation Matrix

ParameterValue / DescriptionRationale for In Vivo Dosing
Molecular Weight 192.17 g/mol Highly favorable for oral absorption (Lipinski's Rule of 5).
LogP (Estimated) 1.2 - 1.8Balanced lipophilicity for passive membrane permeability.
PO Vehicle (Oral) 0.5% MC + 0.1% Tween 80A suspension in methylcellulose (MC) with surfactant ensures uniform GI dispersion, preventing aggregation.
IV Vehicle (Intravenous) 10% DMSO / 40% PEG400 / 50% SalineRequires co-solvents to fully dissolve the ester for IV administration, preventing micro-emboli in the tail vein.

In Vivo Experimental Protocols

To ensure trustworthiness, the experimental design must act as a self-validating system . Measuring only serum EPO is insufficient, as EPO can be elevated by stress. Measuring only HIF-1 α is also insufficient, as stabilization does not guarantee functional transcriptional activity. This protocol mandates the measurement of both the proximal target (HIF-1 α ) and the distal functional output (EPO).

Phase 1: Pharmacokinetics (PK) Profiling

Objective: Determine the absorption and half-life to inform the PD dosing schedule.

  • Subject Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 4 hours prior to dosing to normalize gastric pH and emptying rates.

  • Administration: Administer the compound via oral gavage (PO) at 10, 30, and 100 mg/kg using the MC/Tween 80 vehicle. Dose volume should not exceed 10 mL/kg.

  • Sampling: Collect 50 μ L of blood via submandibular or saphenous vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood in K2-EDTA tubes, centrifuge at 3,000 × g for 10 minutes at 4°C, and analyze plasma via LC-MS/MS.

Phase 2: Pharmacodynamics (PD) Target Engagement

Objective: Quantify the biological response using a dual-biomarker approach.

  • Dosing: Utilizing the optimal dose identified in Phase 1 (typically 30 mg/kg for this class), dose a new cohort of mice. Include a Vehicle-only group (Negative Control) and a (50 mg/kg) group (Positive Control).

  • Proximal Target Harvest (4 Hours): Euthanize half the cohort at 4 hours post-dose. Rapidly excise the kidneys (the primary site of adult EPO production). Snap-freeze in liquid nitrogen. Analyze for HIF-1 α protein accumulation via Western Blot using nuclear extracts. Causality note: 4 hours is chosen because HIF-1 α is a rapidly degraded transcription factor that peaks shortly after the Cmax of the inhibitor.

  • Distal Output Harvest (12 Hours): Euthanize the remaining cohort at 12 hours post-dose. Collect whole blood, allow it to clot, and isolate serum. Quantify circulating EPO levels using a murine-specific EPO ELISA kit. Causality note: 12 hours allows sufficient time for the downstream gene transcription, translation, and cellular secretion of EPO.

Workflow cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) Acclimation Animal Acclimation (C57BL/6 Mice, 7 days) Formulation Compound Formulation (0.5% MC / 0.1% Tween 80) Acclimation->Formulation Dosing Oral Gavage (PO) Dosing (10, 30, 100 mg/kg) Formulation->Dosing PK_Blood Serial Blood Draw (0.25 to 24h) Dosing->PK_Blood Cohort 1 PD_Tissue Tissue & Serum Harvest (4h and 12h post-dose) Dosing->PD_Tissue Cohort 2 LCMS LC-MS/MS Analysis (Cmax, AUC, T1/2) PK_Blood->LCMS Assays EPO ELISA & HIF-1α Western PD_Tissue->Assays

Figure 2: In Vivo Experimental Workflow for PK/PD Profiling.

Data Interpretation & Expected Outcomes

When evaluating the data, the relationship between PK exposure and PD response should be non-linear. Because HIF-PHD inhibitors mimic the body's natural response to transient hypoxia[2], a short drug half-life is actually preferred. Chronic, 24-hour stabilization of HIF-1 α can lead to off-target angiogenesis and tumorigenesis.

Table 2: Expected PK/PD Parameters (Murine Model, 30 mg/kg PO)

ParameterExpected RangeBiological Significance
Tmax (Plasma) 0.5 - 1.5 hoursRapid absorption is typical for small, uncharged heterocycles.
Half-life (T1/2) 4 - 6 hoursAllows for transient HIF-1 α stabilization, mimicking natural diurnal hypoxia without causing chronic toxicity.
HIF-1 α Peak (Kidney) 2 - 4 hours post-doseConfirms the compound successfully penetrates renal peritubular interstitial cells.
EPO Peak (Serum) 8 - 12 hours post-doseValidates that the stabilized HIF-1 α successfully bound to Hypoxia Response Elements (HREs) to drive functional transcription.

By adhering to this dual-biomarker, temporally separated workflow, researchers can generate highly robust, publication-quality data that definitively proves the in vivo efficacy of methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and its derivatives.

References

  • Roxadustat: Not just for anemia Source: Frontiers in Pharmacology URL:[Link]

  • HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience Source: PMC - NIH URL:[Link]

  • WO2009073669A1 - Compounds and Methods for Inhibiting HIF Prolyl Hydroxylase Source: World Intellectual Property Organization (Google Patents) URL:

  • HIF prolyl-hydroxylase inhibitor Source: Wikipedia URL:[Link][2]

  • GPR103 Antagonists Demonstrating Anorexigenic Activity in Vivo: Design and Development of Pyrrolo[2,3-c]pyridines Source: Journal of Medicinal Chemistry (ACS) URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC mobile phase conditions for methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Welcome to the Technical Support Center for Chromatographic Optimization. As a Senior Application Scientist, I frequently guide laboratories through the complex analytical challenges posed by highly functionalized hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Optimization. As a Senior Application Scientist, I frequently guide laboratories through the complex analytical challenges posed by highly functionalized heterocyclic scaffolds.

Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a prime example of a chromatographically demanding amphoteric molecule. Its pyrrolopyridine core and hydroxyl group create competing ionization pathways that can wreak havoc on peak shape, retention time reproducibility, and quantitative accuracy if the mobile phase is not rigorously controlled.

This guide provides field-proven, mechanistically grounded solutions to stabilize your chromatography, structured as a self-validating system to ensure absolute confidence in your analytical data.

Part 1: Physicochemical Profiling & Causality

Before troubleshooting, we must establish the causality behind the molecule's behavior. The molecule contains several critical functional groups that dictate its chromatographic fate. Understanding these pKa values is the foundation of mobile phase optimization.

Table 1: Physicochemical Profile & Ionization States

Functional Group Estimated pKa Ionization State (pH 2.5) Ionization State (pH 7.0) Chromatographic Impact
Pyridine Nitrogen ~4.5 - 5.5 Fully Protonated (Cationic) Partially Neutral / Mixed Primary driver of secondary ion-exchange interactions with silanols.
Hydroxyl (C4) ~8.5 - 9.5 Neutral Neutral Minimal impact at low to mid pH; deprotonates only at high pH.
Pyrrole Nitrogen > 15.0 Neutral Neutral Highly stable, non-ionizable under standard reversed-phase HPLC conditions.

| Methyl Carboxylate | N/A | Neutral | Neutral | Contributes to overall hydrophobicity and retention factor ( k′ ). |

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for this compound on a standard C18 column? A1: Peak tailing in pyrrolopyridines is almost exclusively driven by secondary ion-exchange interactions. At mid-pH ranges, the basic pyridine nitrogen is protonated (cationic). Simultaneously, residual silanol groups (Si-OH) on traditional Type A silica columns dissociate into anionic silanoxides (Si-O⁻). The electrostatic attraction between your cationic analyte and the anionic stationary phase disrupts the Gaussian elution profile, causing the peak to drag, as described by chromatography experts ()[1]. To resolve this, you must either neutralize the silanols by dropping the mobile phase pH below 3.0 or use a highly endcapped, ultra-pure Type B silica column.

TailingMechanism Analyte Protonated Pyridine (Cationic Analyte) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction NeutralSilanol Neutral Silanol (SiOH) at pH < 3.0 Analyte->NeutralSilanol No Interaction Silanol Ionized Silanol (SiO-) at pH > 4.0 Silanol->Interaction Result Peak Tailing & Broadening Interaction->Result Solution Low pH Buffer (pH 2.5) Solution->NeutralSilanol Protonates GoodPeak Symmetrical Peak (Gaussian) NeutralSilanol->GoodPeak

Caption: Mechanism of secondary ion-exchange interactions causing peak tailing and its resolution.

Q2: How do I select the optimal mobile phase pH to ensure robust retention and prevent retention time (RT) drift? A2: A fundamental rule of chromatographic robustness is to operate at least 1.5 to 2.0 pH units away from the analyte's pKa ()[2]. For methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, operating at pH 5.0–7.0 is a critical error, as it hovers near the pyridine nitrogen's pKa, leaving the molecule in a state of partial ionization. This leads to split peaks and extreme sensitivity to minor pH fluctuations. The optimal strategy is a Low pH Strategy (pH 2.0–2.5) . At this pH, the molecule is uniformly protonated, and the column's silanols are fully neutralized, eliminating secondary interactions ()[3].

Q3: I adjusted my water to pH 2.5 with a few drops of formic acid, but my peaks are still shifting. Why? A3: Dilute acid is not a true buffer. When your sample—which may be dissolved in a different diluent—mixes with the mobile phase at the head of the column, the local pH can shift drastically if there is no buffer capacity. You must use a true buffer system, such as 20 mM potassium phosphate or ammonium formate, adjusted to pH 2.5. This provides the thermodynamic capacity to resist pH changes during the injection cycle ()[4].

Part 3: Buffer Selection Matrix

Choosing the right buffer depends entirely on your detector. Use the table below to match your system requirements with the appropriate mobile phase additive.

Table 2: Mobile Phase Buffer Selection Matrix

Buffer System pH Range LC-MS Compatibility Buffer Capacity Recommendation for Pyrrolopyridines
20 mM Potassium Phosphate 2.1 - 3.1 No (Non-volatile) Excellent Primary Choice (UV-HPLC): Best for suppressing silanol activity and stabilizing RT.
0.1% Trifluoroacetic Acid (TFA) ~2.0 Yes (Volatile) Poor (Ion-pair) Alternative (LC-MS): Provides ion-pairing to improve peak shape but lacks true buffering.

| 20 mM Ammonium Formate | 2.8 - 3.8 | Yes (Volatile) | Good | Primary Choice (LC-MS): Good balance of volatility and buffering, though closer to analyte pKa. |

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, do not just execute steps; validate them in real-time. Follow this self-validating workflow to optimize your method.

OptimizationWorkflow A Assess Analyte pKa (Pyridine N ~5.0, OH ~9.0) B Select Mobile Phase pH A->B C Low pH Strategy (pH 2.0-2.5) Silanols Neutralized B->C D Mid pH Strategy (pH 6.0-7.0) Avoid: Near pKa B->D High Risk E Select Buffer (20mM K-Phosphate / TFA) C->E F Select Column (Endcapped C18 / Polar-Embedded) E->F G Self-Validation: RT Drift < 0.1%? F->G

Caption: Logical workflow for optimizing mobile phase conditions for amphoteric pyrrolopyridines.

Step 1: Buffer Preparation & pH Calibration
  • Action: Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water (18.2 MΩ·cm) to create a 20 mM solution. Adjust to pH 2.5 using orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Causality: A 20 mM concentration provides the necessary thermodynamic buffer capacity to resist pH shifts when the sample diluent mixes with the mobile phase.

  • Self-Validation Checkpoint 1: Measure the pH of the buffer after adding the organic modifier (if pre-mixing). A shift of >0.2 pH units indicates poor buffer stability; discard and prepare fresh.

Step 2: Column Selection & Equilibration
  • Action: Install a fully endcapped, Type B silica C18 column (e.g., 150 x 4.6 mm, 3 µm) or a polar-embedded column. Flush with 10 column volumes (CV) of the mobile phase (e.g., 80% Buffer / 20% Acetonitrile).

  • Causality: Type B silica has minimal trace metal contamination, and endcapping blocks residual silanols, eliminating the primary cause of peak tailing for basic heterocycles.

  • Self-Validation Checkpoint 2: Monitor the baseline at 254 nm. The system is equilibrated only when baseline drift is < 1 mAU/min and system pressure ripple is < 1%.

Step 3: System Suitability Injection
  • Action: Inject 5 µL of the methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate standard (100 µg/mL dissolved in the initial mobile phase). Repeat 5 times.

  • Causality: Repeated injections assess the dynamic equilibrium between the analyte, the protonated stationary phase, and the buffer. Matching the sample diluent to the mobile phase prevents solvent-mismatch peak distortion.

  • Self-Validation Checkpoint 3 (Critical): Calculate the USP Tailing Factor ( Tf​ ) and Retention Time (RT) %RSD.

    • If Tf​ > 1.5: Secondary interactions persist. Corrective Action: Add 5 mM Triethylamine (TEA) to the mobile phase as a competing base or switch to a polar-embedded column.

    • If RT %RSD > 0.1%: Buffer capacity is failing. Corrective Action: Decrease injection volume to 2 µL or increase buffer concentration to 30 mM.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Hub. Available at:[Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Resource Center. Available at:[Link]

  • LCGC International. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online. Available at:[Link]

  • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize." Welch Materials Technical Articles. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation of methyl 4-hydroxy-1H-pyrrolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation of methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Because 6-azaindole derivatives present unique structural challenges—such as regioisomer co-crystallization, susceptibility to ester hydrolysis, and severe needle agglomeration—standard recrystallization protocols often fail to achieve API-grade purity[1]. This guide provides a mechanistic troubleshooting framework and self-validating protocols to ensure high-purity isolation.

Part 1: Diagnostic Impurity Workflow

Before adjusting your crystallization parameters, you must identify the primary mechanism of impurity incorporation. The workflow below outlines the diagnostic logic used to resolve the three most common impurity classes in azaindole synthesis.

ImpurityWorkflow Start Crude Methyl 4-hydroxy-1H- pyrrolo[2,3-c]pyridine-5-carboxylate Analyze HPLC/LC-MS Analysis Identify Impurity Class Start->Analyze Hydrolysis Hydrolysis Product (Carboxylic Acid) Analyze->Hydrolysis Regioisomer Regioisomers (Co-crystallizing) Analyze->Regioisomer Inclusion Mother Liquor Inclusion Analyze->Inclusion Action1 pH-Shift Crystallization (pKa adjustment) Hydrolysis->Action1 Action2 Thermodynamic Seeding & Slow Cooling Regioisomer->Action2 Action3 Ultrasound-Assisted De-agglomeration Inclusion->Action3 Pure High-Purity Crystals (>99.5% API) Action1->Pure Action2->Pure Action3->Pure

Workflow for diagnosing and resolving crystallization impurities in azaindole derivatives.

Part 2: Troubleshooting FAQs & Mechanistic Deep-Dives

Q1: Why am I seeing high levels of the carboxylic acid byproduct in my final crystal crop?

The Causality: Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate contains a methyl ester at the C5 position. During standard cooling crystallization in aqueous-organic mixtures (e.g., Methanol/Water), prolonged exposure to elevated temperatures (>60°C) induces thermal ester hydrolysis, generating 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid. The Solution: Transition from a thermal cooling crystallization to a pH-shift crystallization at ambient temperature. By dissolving the crude material in an acidic medium (pH < 2, protonating the pyridine nitrogen) and slowly neutralizing it to its isoelectric point (pH ~6.5), you force precipitation without the thermal stress that cleaves the ester bond .

Q2: How do I reject regioisomeric impurities that co-crystallize with the target product?

The Causality: Regioisomers (such as pyrrolo[3,2-c]pyridine derivatives) are common byproducts of the initial annulation steps. Because they share identical molecular weights and nearly identical polarities, they easily incorporate into the crystal lattice of the target molecule if precipitation occurs too rapidly (kinetic trapping). The Solution: Implement a slow-cooling profile combined with precise thermodynamic seeding . Seeding at a low supersaturation level ensures that crystal growth is strictly controlled by thermodynamics rather than kinetics. The growing lattice will selectively reject structurally mismatched regioisomers based on steric incompatibility.

SeedingMechanism Supersat Supersaturated Solution Seed Addition of Pure API Seeds Supersat->Seed Growth Controlled Crystal Growth Seed->Growth Reject Regioisomer Rejection Growth->Reject Steric mismatch Lattice Highly Ordered Crystal Lattice Growth->Lattice

Mechanism of regioisomer rejection via thermodynamic seeding and controlled growth.

Q3: My crystals are agglomerating and trapping mother liquor. How do I optimize their physical properties?

The Causality: Azaindoles frequently crystallize as fine, high-aspect-ratio needles. These needles are highly prone to agglomeration, creating microscopic voids that trap mother liquor. This leads to high levels of residual solvents and dissolved impurities (inclusion impurities) that cannot be removed by simple cake washing. The Solution: Apply ultrasound (sonocrystallization) during the nucleation phase. Acoustic cavitation breaks up agglomerates, promotes secondary nucleation, and forces the crystals into a more uniform, block-like habit that naturally excludes mother liquor during filtration.

Part 3: Quantitative Data & Parameter Optimization

The table below summarizes the impact of different crystallization parameters on the impurity profile of methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Solvent SystemCrystallization MethodCooling / Addition RateYield (%)Hydrolysis Impurity (%)Regioisomer Impurity (%)Crystal Habit
MeOH / WaterThermal Cooling (Unseeded)Fast (2.0 °C/min)88.51.852.40Agglomerated Needles
MeOH / WaterThermal Cooling (Seeded)Slow (0.2 °C/min)85.01.420.45Dispersed Needles
EtOH / WaterpH-Shift (Unseeded)Fast Base Addition94.2< 0.101.80Fine Powder
EtOH / Water pH-Shift + Sonication (Seeded) Slow Base Addition 92.8 < 0.10 0.15 Block-like

Data demonstrates that combining a pH-shift with slow addition and sonication yields the highest purity with optimal crystal habit.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and trustworthiness, the following protocol is designed as a self-validating system . You must successfully pass each In-Process Control (IPC) before proceeding to the next step.

Optimized pH-Shift & Sonocrystallization Protocol

Step 1: Acidic Dissolution & Polish Filtration

  • Suspend 100 g of crude methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in 500 mL of an Ethanol/Water mixture (1:1 v/v) at 20°C.

  • Slowly add 1M HCl until the pH reaches 1.8. Stir for 30 minutes to ensure complete protonation of the pyridine ring.

  • Perform a polish filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter.

  • IPC 1 (Visual & pH): Verify the solution is completely clear and the pH is stable at 1.8 ± 0.1. Do not proceed if the solution is cloudy.

Step 2: Controlled Neutralization & Thermodynamic Seeding

  • Transfer the filtrate to a jacketed crystallizer maintained at 20°C.

  • Begin dropwise addition of 1M NaOH at a rate of 2 mL/min until the pH reaches 4.5.

  • Pause the base addition. Add 1.0 g (1 wt%) of highly pure methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate seeds.

  • IPC 2 (Seed Persistence): Hold the suspension for 30 minutes. Visually confirm that the seed crystals do not dissolve. If seeds dissolve, the system is under-saturated; adjust pH slightly higher and re-seed.

Step 3: Sonocrystallization & Growth

  • Resume the addition of 1M NaOH at a reduced rate of 0.5 mL/min until the target isoelectric point (pH 6.5) is reached.

  • Simultaneously activate the ultrasonic probe (20 kHz, 30% amplitude) during the base addition to prevent needle agglomeration and promote a block-like habit.

  • Once pH 6.5 is reached, turn off the ultrasound and age the slurry for 4 hours at 20°C to allow for Ostwald ripening .

  • IPC 3 (Microscopy): Pull a 1 mL sample and analyze via optical microscopy. Verify that crystals are block-like and non-agglomerated.

Step 4: Isolation & Washing

  • Filter the slurry under vacuum.

  • Wash the wet cake with 2 x 100 mL of pre-chilled (5°C) Ethanol/Water (1:4 v/v).

  • Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.

  • IPC 4 (Purity Check): Perform HPLC analysis on the dried cake. Target purity is >99.5% with no single impurity >0.1%.

References

  • Smith, E. L., et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development, 2020.[Link]

  • Myerson, A. S. "Continuous Crystallization and Purification: The Role of Impurity Incorporation Mechanism in Non-Equilibrium Processes." Crystallization Summit, 2020.[Link]

  • "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." UCC CORA, 2017.[Link]

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
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Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
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